REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][C:9](=O)[C:8]2=O.B(F)(F)F.CCOCC.[BH4-].[Na+].Cl>C1COCC1.O>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.205 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
71.4 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at -20° C. for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to r.t.
|
Type
|
STIRRING
|
Details
|
stirred at r.t. for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
to extraction with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography over silica gel eluting with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=C2C=CNC12)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |